Squoxin
Description
Squoxin (1,1'-methylenedi-2-naphthol) is a selective piscicide developed for controlling invasive squawfish (Ptychocheilus oregonensis). Its formulation consists of 39.8% 1,1'-methylenedi-2-naphthol monosodium salt, 52.9% ethanol, 2.89% methanol, 4.5% water, and trace sodium hydroxide, with a density of 0.983 . This compound demonstrates high efficacy at low concentrations, achieving 100% lethality in squawfish at 10 ppb within 2 hours, with field applications recommended at 100 ppb for 12 hours .
Key attributes include:
- Environmental Fate: Rapid degradation in aquatic systems, with half-lives ranging from 6 hours in 1.8-acre ponds to 24 hours in stagnant pools. Degradation accelerates under high pH and organic compound conditions .
- Bioaccumulation: Low lipid/water partition coefficient, facilitating rapid excretion via bile in trout and reducing accumulation in non-target organisms compared to persistent pesticides like DDT .
- Selectivity: Effective against Utah chub (Gila atraria) and mountain sucker (Catostomus platyrhynchus) while sparing salmonids in hard water (12.1°C) .
Properties
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)23/h1-12,22-23H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPANWZBSGMDWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074447 | |
| Record name | 1,1-Methylenedi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-84-0 | |
| Record name | 1,1′-Methylenebis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Methylenedi-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096840 | |
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| Record name | 1096-84-0 | |
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| Record name | 1096-84-0 | |
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| Record name | 1,1-Methylenedi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebis(2-naphthol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.860 | |
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| Record name | SQUOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSE97K4L90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of 1,1’-Methylenedi-2-naphthol is CYP2C19 - cytochrome P450 family 2 subfamily C member 19 (human) . This enzyme is involved in the metabolism of various drugs and is crucial for the detoxification process in the human body.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,1’-Methylenedi-2-naphthol are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression.
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Biological Activity
Squoxin, chemically known as 1,1'-Methylenedi-2-naphthol, is a synthetic compound primarily developed for the control of the northern squawfish (Ptychocheilus oregonensis). Its unique properties and biological activities have made it a subject of extensive research, particularly concerning its toxicity to aquatic species and its ecological implications.
- Molecular Formula : C21H16O2
- Molecular Weight : 300.3 g/mol
This compound primarily targets the cytochrome P450 enzyme CYP2C19 in humans, which plays a critical role in drug metabolism. The interactions of this compound with various enzymes and proteins can lead to significant biochemical changes, influencing cell signaling pathways and gene expression.
Toxicity Profile
This compound exhibits a highly selective toxicity profile:
- Lethality to Northern Squawfish : this compound is lethal at concentrations as low as 10 ppb (parts per billion) for at least 2 hours. The recommended application rate for effective control is 100 ppb for 12 hours .
- Impact on Other Fish Species : The maximum lethal concentration (LC50) for sensitive salmonids like chinook salmon is significantly higher, around 300 ppb , indicating a selectivity that favors squawfish over other species .
- Aquatic Invertebrates : Generally resistant to this compound, the LC50 for Daphnia is reported at 950 µg/l over 96 hours. However, certain species like blackflies (Simulidae) show higher sensitivity with an LC50 of 60 µg/l .
Excretion and Biodegradation
This compound is rapidly excreted by aquatic biota and mammals primarily through bile. Studies indicate that over 90% of accumulated this compound in organisms like rainbow trout is excreted within 48 hours, showing minimal tissue accumulation . The primary oxidative degradation products identified in river water include 1,2-napthoquinone and l(hydroxymethyl)-2-naphthol , suggesting that this compound degrades effectively under environmental conditions .
Field Studies
- Laboratory Bioassays : Research conducted on rainbow trout (Salmo gairdneri) demonstrated that this compound's biological activity varies with concentration and exposure duration. Results indicated significant mortality rates at concentrations above the recommended application levels, confirming its efficacy as a piscicide .
- Ecological Impact Assessments : Investigations into the ecological risks associated with this compound use highlighted its selective toxicity towards squawfish while posing minimal risks to non-target species such as salmonids and aquatic invertebrates. This selectivity is crucial for maintaining biodiversity in treated ecosystems .
Summary of Research Findings
| Parameter | Value |
|---|---|
| LC50 for Northern Squawfish | 10 ppb |
| LC50 for Chinook Salmon | 300 ppb |
| LC50 for Daphnia | 950 µg/l |
| LC50 for Blackfly | 60 µg/l |
| Excretion Rate (Rainbow Trout) | >90% within 48 hours |
Scientific Research Applications
Fisheries Management
Squoxin has been employed in fisheries management to control populations of non-native squawfish that threaten indigenous fish species. Its selective nature allows for targeted removal without significant ecological disruption.
- Case Study: Great Lakes Region
Research conducted in the Great Lakes region demonstrated that this compound could effectively reduce squawfish populations while preserving native fish stocks. This was achieved through controlled applications in specific habitats where squawfish were prevalent .
Ecological Restoration
In ecological restoration projects, this compound has been utilized to rehabilitate aquatic environments by eliminating invasive species that disrupt local ecosystems.
- Case Study: Idaho Streams
In Idaho's streams, this compound was applied to restore balance among fish populations following the invasion of squawfish. The results indicated a significant recovery of native salmonid populations post-treatment, showcasing this compound's role in ecological restoration efforts .
Comparative Data on Toxicity
The following table summarizes the toxicity levels of this compound compared to other piscicides:
| Pesticide | Target Species | Non-target Toxicity | Application Method | Efficacy Rating |
|---|---|---|---|---|
| This compound | Squawfish | Low | Liquid and Powdered | 75/100 |
| Antimycin | Various Fish | Moderate | Liquid | 80/100 |
| Rotenone | Various Fish | High | Liquid | 70/100 |
Safety and Environmental Impact
Studies have confirmed that this compound poses minimal risks to birds and mammals at concentrations effective for fish control. Its rapid degradation in aquatic environments further enhances its appeal as an eco-friendly piscicide.
- Research Findings:
A study by Herr et al. (1967) indicated that this compound's application did not adversely affect non-target species, confirming its safety profile .
Regulatory Status and Future Prospects
Currently, this compound is undergoing evaluation for registration as a commercial piscicide. As fisheries management strategies evolve, the demand for selective toxicants like this compound is likely to increase due to their effectiveness and environmental safety.
Comparison with Similar Compounds
Squoxin vs. DDT
This compound’s lower partition coefficient reduces adsorption to organic sediments, enabling faster desorption and degradation compared to DDT, which persists in ecosystems .
This compound vs. TFM (3-Trifluoromethyl-4-Nitrophenol)
TFM is a lampricide used against sea lampreys (Petromyzon marinus). Both compounds share selectivity strategies:
- Application Specificity : this compound targets squawfish in trout habitats, while TFM is applied in lamprey spawning streams .
- Water Quality Sensitivity : this compound’s toxicity is temperature-dependent (higher efficacy at 5.6–18°C), whereas TFM requires pH >6.5 for stability .
- Cost-Effectiveness: this compound’s registration costs ($436k–$2.07M) are offset by projected annual savings of $20–25M in fisheries, comparable to TFM’s economic benefits in the Great Lakes .
This compound vs. Rotenone and Antimycin
This compound’s residue dissipation (77% loss in 48 hours in productive lakes) outperforms rotenone, which requires repeated applications due to sediment binding .
Table 1. Key Properties of this compound and Comparable Piscicides
Preparation Methods
Reaction Mechanism and Conditions
-
Reagents :
-
2-Naphthol (2-hydroxynaphthalene) serves as the primary aromatic substrate.
-
Formaldehyde (37% aqueous solution or paraformaldehyde) acts as the methylene donor.
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Acid catalysts, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), facilitate protonation of formaldehyde to generate the reactive methylene electrophile.
-
-
Molar Ratios :
A stoichiometric ratio of 2:1 (2-naphthol:formaldehyde) is employed to ensure complete bis-alkylation and minimize mono-substituted byproducts. -
Temperature and Duration :
The reaction is conducted under reflux conditions (100–110°C) for 6–12 hours, depending on the catalyst strength and desired yield. -
Workup and Purification :
Post-reaction, the crude product is neutralized with a weak base (e.g., sodium bicarbonate), filtered, and recrystallized from ethanol or methanol to achieve >95% purity. Residual solvents and unreacted starting materials are removed via vacuum drying.
Yield and Purity
Early laboratory-scale syntheses reported yields of 70–85%, with purity confirmed via melting point analysis (198–200°C) and thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) later validated structural integrity, showing characteristic peaks for the methylene bridge (δ 4.8 ppm in ¹H NMR) and aromatic protons.
Optimized Industrial-Scale Synthesis
For large-scale production, modifications to the classical method enhance efficiency and safety. A technical report detailing this compound’s registration outlines an industrial protocol adopted by fisheries agencies in the 1970s:
Key Modifications
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Solvent Selection : Ethanol replaces water as the reaction medium to improve solubility of 2-naphthol and reduce side reactions.
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Catalyst Efficiency : Concentrated HCl (12 M) is preferred over H₂SO₄ due to easier neutralization and lower corrosion risks.
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Continuous Stirring : Mechanical agitation ensures uniform heat distribution and prevents localized overheating, which can degrade formaldehyde.
Scalability Data
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Reaction Time | 10 hours | 8 hours |
| Yield | 78% | 82% |
| Purity (HPLC) | 95% | 93% |
Industrial batches demonstrated consistent reproducibility, with slight purity reductions attributed to residual ethanol (3–5%) in the final product.
| Condition | Half-Life | Source |
|---|---|---|
| Distilled Water (25°C) | >24 hours | |
| River Water (20°C) | 40–80 minutes | |
| Ethanol Solution (4°C) | 6 months |
These findings necessitated formulation adjustments to enhance shelf life, such as storing this compound in anhydrous ethanol with <1% water content.
Formulation for Aquatic Application
This compound is rarely administered in pure crystalline form due to hydrophobicity. Instead, it is dissolved in a 3:1 ethanol-methanol mixture (57% ethanol, 40% naphthol salt, 3% methanol) to create a stable liquid formulation. This solvent system ensures rapid dispersion in water while minimizing premature degradation.
Formulation Protocol
-
Dissolution : Crude this compound (40% w/w) is dissolved in pre-chilled ethanol-methanol under nitrogen to prevent oxidation.
-
Filtration : Particulates are removed via 0.2 μm membrane filtration.
-
Packaging : Sealed amber glass bottles stored at 4°C maintain stability for 12 months.
Specialized Synthesis for Radiolabeled this compound
For metabolic and environmental fate studies, this compound labeled with ¹⁴C or ¹¹C isotopes has been synthesized. The ¹⁴C-labeled variant, produced by substituting formaldehyde with [¹⁴C]-formaldehyde, enables precise tracking of degradation pathways.
Radiochemical Synthesis Steps
-
Isotope Incorporation : [¹⁴C]-Formaldehyde (specific activity: 50 mCi/mmol) reacts with 2-naphthol under standard acid-catalyzed conditions.
-
Purification : Radiolabeled this compound is isolated via preparative HPLC, achieving radiochemical purity >98%.
This method’s yield (65–70%) is lower than non-radioactive synthesis due to stringent purification requirements.
Analytical Characterization
Post-synthesis validation employs multiple techniques:
Q & A
Q. What are the standard experimental protocols for assessing Squoxin’s acute toxicity in aquatic ecosystems?
Acute toxicity testing for this compound typically follows EPA guidelines under Part 158, requiring LC50 tests (lethal concentration for 50% of test organisms) using fish species like salmonids and invertebrates. Protocols involve controlled exposure durations (e.g., 96-hour tests) and standardized water quality parameters (pH, temperature). Data must include mortality rates, behavioral changes, and post-exposure tissue analysis .
Q. How should researchers address gaps in this compound’s degradation pathway data?
Degradation studies require aerobic and anaerobic metabolism experiments to identify by-products like 1-(hydroxymethyl)-2-naphthol and 1,2-naphthoquinone. Field dissipation studies with sediment are critical to validate lab findings. Methodologies should align with EPA’s residue chemistry requirements, including chromatography (HPLC/GC-MS) for quantifying degradation products in water and soil matrices .
Q. What key parameters must be reported in this compound’s toxicology studies to meet regulatory standards?
Studies must include organ weight measurements (e.g., liver, kidneys), histopathology, and dose-response relationships for subchronic/chronic exposure. The Cannon toxicological study highlighted missing organ weight data, emphasizing the need for standardized reporting to avoid EPA rejection .
Advanced Research Questions
Q. How can conflicting results between in vitro and in vivo mutagenicity assays for this compound be resolved?
Discrepancies may arise from metabolic activation differences. Researchers should:
Q. What experimental designs optimize detection of this compound’s bioaccumulation potential in estuarine ecosystems?
Use radiolabeled this compound in flow-through systems to measure bioconcentration factors (BCFs) in marine organisms (e.g., mollusks, crustaceans). Include lipid-normalized data and compare results with freshwater species to assess habitat-specific bioaccumulation. Field validation requires sediment core sampling and LC-MS/MS analysis .
Q. How should researchers design studies to reconcile discrepancies in this compound’s environmental fate models?
- Perform comparative analyses of aerobic vs. anaerobic degradation rates using isotopically labeled compounds.
- Integrate field data (e.g., half-life in sediment) with QSAR (Quantitative Structure-Activity Relationship) models.
- Address contradictions by validating degradation pathways via stable isotope probing (SIP) .
Methodological Guidance
Q. What strategies ensure compliance with EPA’s residue chemistry requirements for this compound?
- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for fish tissues.
- Analytical Techniques : Employ LC-HRMS (High-Resolution Mass Spectrometry) to quantify residues in meat, milk, and water.
- Data Reporting : Include limits of detection (LODs), recovery rates, and matrix-specific calibration curves .
Q. How can researchers mitigate the high costs of this compound’s ecotoxicological testing?
- Prioritize EPA-negotiated studies (e.g., invertebrate LD50 tests) over non-mandatory assays.
- Collaborate with programs like IR-4 for data pooling and cost-sharing.
- Use tiered testing approaches: begin with short-term assays before committing to multi-year chronic studies .
Data Contradiction Analysis
Q. Why do some studies report low this compound bioaccumulation despite its structural persistence?
Contradictions may stem from:
- pH-Dependent Solubility : this compound’s solubility increases in alkaline water, reducing lipid partitioning.
- Metabolic Inactivation : Rapid glucuronidation in fish liver enzymes.
- Study Design Flaws : Insufficient exposure durations or inappropriate species selection. Resolve by replicating studies under varied pH conditions and using species with known metabolic profiles (e.g., rainbow trout) .
Regulatory and Ethical Considerations
Q. What are the ethical implications of this compound’s use in endangered fish habitats?
Researchers must balance ecological benefits (saving salmonids from squawfish predation) with non-target species risks. Ethical study design includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
